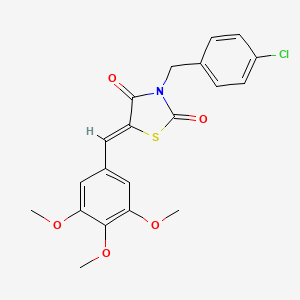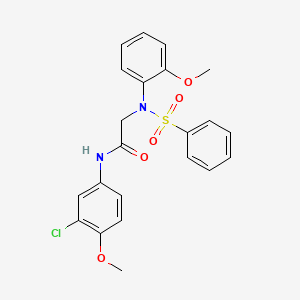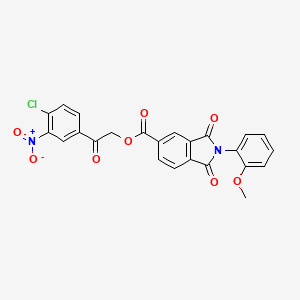
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FMPGS, is a novel compound with potential therapeutic applications. This compound belongs to the family of glycine transporter inhibitors and acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is essential for the regulation of neurotransmission. Inhibition of GlyT1 by FMPGS results in increased glycine concentration in the synaptic cleft, leading to enhanced neurotransmission.
Mecanismo De Acción
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 by N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide results in increased glycine concentration in the synaptic cleft, leading to enhanced neurotransmission. Glycine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. Enhanced glycine neurotransmission by N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can modulate the activity of the NMDA receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in the prefrontal cortex, hippocampus, and striatum, which are brain regions involved in various cognitive processes. N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to enhance the activity of the NMDA receptor and increase the release of dopamine and glutamate, which are neurotransmitters involved in reward and motivation. N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve cognitive function, reduce negative symptoms, and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high selectivity and potency towards GlyT1, its ability to modulate the activity of the NMDA receptor, and its potential therapeutic applications in various neurological and psychiatric disorders. However, N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including its poor solubility in water, its potential toxicity at high doses, and its limited bioavailability in the brain.
Direcciones Futuras
There are several future directions for the research and development of N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets and signaling pathways, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and therapeutic potential of N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. Studies have shown that N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function, reduce negative symptoms, and enhance the efficacy of antipsychotic drugs. N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its potential use in the treatment of pain and addiction.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-19-7-5-6-18(14-19)24(29(26,27)20-8-3-2-4-9-20)15-21(25)23-17-12-10-16(22)11-13-17/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIERXXXSGTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B3678653.png)
![3-(5-bromo-2-methoxyphenyl)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3678659.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678668.png)
![5-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3678683.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678687.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678692.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678702.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B3678714.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678720.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3678733.png)
